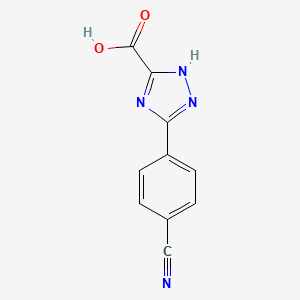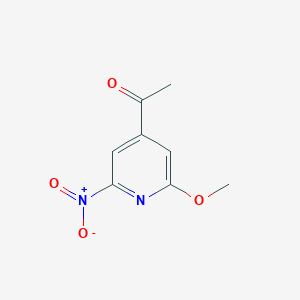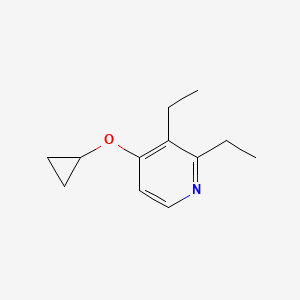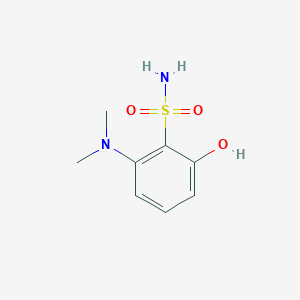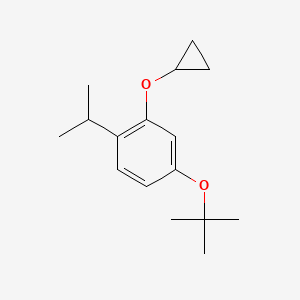
Methyl 4-acetyl-6-(chlorosulfonyl)pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-acetyl-6-(chlorosulfonyl)pyridine-2-carboxylate is a chemical compound with the molecular formula C9H8ClNO5S and a molecular weight of 277.68 g/mol . This compound is notable for its unique structure, which includes a pyridine ring substituted with acetyl, chlorosulfonyl, and carboxylate groups. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetyl-6-(chlorosulfonyl)pyridine-2-carboxylate typically involves the chlorosulfonation of a pyridine derivative followed by esterification. The reaction conditions often require the use of chlorosulfonic acid and a suitable solvent under controlled temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorosulfonation and esterification processes, utilizing automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-acetyl-6-(chlorosulfonyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.
Reduction Reactions: The acetyl group can be reduced to an alcohol.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products
The major products formed from these reactions include substituted pyridine derivatives, alcohols, and carboxylic acids .
Wissenschaftliche Forschungsanwendungen
Methyl 4-acetyl-6-(chlorosulfonyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Methyl 4-acetyl-6-(chlorosulfonyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins or other cellular components, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-acetyl-6-(methylsulfonyl)pyridine-2-carboxylate
- Methyl 4-acetyl-6-(fluorosulfonyl)pyridine-2-carboxylate
- Methyl 4-acetyl-6-(bromosulfonyl)pyridine-2-carboxylate .
Uniqueness
Methyl 4-acetyl-6-(chlorosulfonyl)pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the chlorosulfonyl group makes it particularly reactive towards nucleophiles, allowing for diverse chemical transformations .
Eigenschaften
Molekularformel |
C9H8ClNO5S |
|---|---|
Molekulargewicht |
277.68 g/mol |
IUPAC-Name |
methyl 4-acetyl-6-chlorosulfonylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H8ClNO5S/c1-5(12)6-3-7(9(13)16-2)11-8(4-6)17(10,14)15/h3-4H,1-2H3 |
InChI-Schlüssel |
PWNYRSHBEKALHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=NC(=C1)S(=O)(=O)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


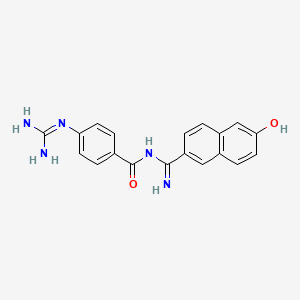
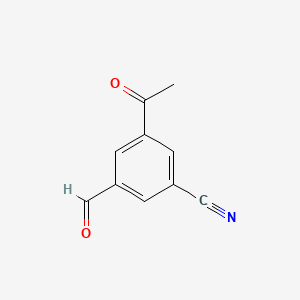
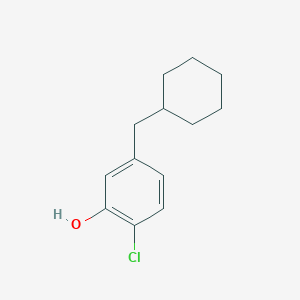


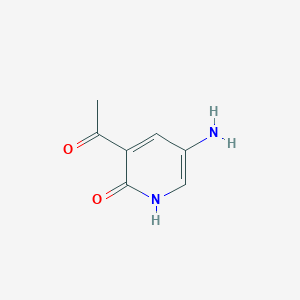
![2-[2-(Carboxymethyl)azetidin-3-yl]acetic acid](/img/structure/B14848048.png)
